molecular formula C13H19N3O2S B5304508 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

Cat. No. B5304508
M. Wt: 281.38 g/mol
InChI Key: HLTDAJLGFYBYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, also known as ADPT, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ADPT belongs to the class of thiazole-containing molecules, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of AChE.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various types of experiments. However, one of the limitations of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide. One area of research is the development of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another area of research is the study of the mechanism of action of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, which could lead to the development of more potent and selective compounds. Additionally, the study of the biochemical and physiological effects of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide involves the condensation of 4,5-dimethylthiazole-2-carboxylic acid with piperidine-4-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product, 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-8-9(2)19-13(14-8)15-12(18)11-4-6-16(7-5-11)10(3)17/h11H,4-7H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTDAJLGFYBYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

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